molecular formula C2HBrFN B1626413 Bromofluoroacetonitrile CAS No. 96449-14-8

Bromofluoroacetonitrile

Cat. No. B1626413
CAS RN: 96449-14-8
M. Wt: 137.94 g/mol
InChI Key: PABLWEPPFMSACN-UHFFFAOYSA-N
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Description

Bromofluoroacetonitrile is a compound with the molecular formula C2HBrFN. It has a molecular weight of 137.94 g/mol . The compound is also known by other names such as 2-bromo-2-fluoroacetonitrile and Bromo (fluoro)acetonitrile .


Molecular Structure Analysis

Bromofluoroacetonitrile contains a total of 5 bonds; 4 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

Bromofluoroacetonitrile has a molecular weight of 137.94 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0 .

Scientific Research Applications

1. High-Performance Liquid Chromatography

Bromofluoroacetonitrile derivatives have been utilized in high-performance liquid chromatography (HPLC). For instance, 4'-bromophenacyl triflate, a derivative of bromofluoroacetonitrile, is used to prepare carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in HPLC. This process is applicable to mono-, di-, and tricarboxylic acids and is beneficial for its speed and efficiency (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

2. Isotope Analysis

Bromine pentafluoride, closely related to bromofluoroacetonitrile, has been used for oxygen extraction from oxides and silicates for isotopic analysis. This technique provides a consistently better oxygen yield compared to other methods, contributing to more accurate isotopic composition analyses (Clayton & Mayeda, 1963).

3. Organic Synthesis

Ethyl bromodifluoroacetate, another derivative, has been used in copper-catalyzed N-formylation of amines. This novel approach demonstrates the versatility of bromofluoroacetonitrile derivatives in synthesizing a range of primary, secondary, cyclic, aryl, and aliphatic amines (Li, Zhang, Chen, & Zhang, 2018).

4. Spectroscopic Analysis

The molecular structure and electronic properties of bromodifluoroacetonitrile have been extensively studied through spectroscopic methods. Understanding its structure aids in the development of various applications in scientific research (Grubbs, Bailey, & Cooke, 2011).

5. Environmental Chemistry

Bromoacetonitriles, including bromodifluoroacetonitrile, are significant in environmental chemistry, particularly in water treatment processes. They are involved in the formation of disinfection by-products during water chlorination, which is crucial for understanding and mitigating potential health risks (Cowman & Singer, 1996).

properties

IUPAC Name

2-bromo-2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrFN/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLWEPPFMSACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543214
Record name Bromo(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-fluoroacetonitrile

CAS RN

96449-14-8
Record name Bromo(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-fluoroacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromofluoroacetonitrile
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Bromofluoroacetonitrile
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Bromofluoroacetonitrile
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Bromofluoroacetonitrile
Reactant of Route 5
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Bromofluoroacetonitrile
Reactant of Route 6
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Bromofluoroacetonitrile

Citations

For This Compound
8
Citations
FE Marshall, DJ Gillcrist, TD Persinger, S Jaeger… - Journal of Molecular …, 2016 - Elsevier
The microwave spectrum of bromoperfluoroacetone has been observed and reported for the first time on a newly constructed CP-FTMW spectrometer located at Missouri S&T …
Number of citations: 19 www.sciencedirect.com
GS Grubbs II, BE Long, RA Powoski… - Journal of Molecular …, 2009 - Elsevier
Pulsed jet chirped-pulse Fourier transform microwave spectroscopy has been used to record 264 transitions for the 79-Br species and 239 transitions for the 81-Br species of the title …
Number of citations: 7 www.sciencedirect.com
M Kajjout, M Smietana, J Leroy, C Rolando - Tetrahedron Letters, 2013 - Elsevier
We report here the transformation of aldehydes to their (Z)-α-fluoro-α,β-unsaturated aldehyde homologs by condensation with the phosphonium salt of the Meyer’s oxazine obtained …
Number of citations: 15 www.sciencedirect.com
GS Grubbs II, WC Bailey, SA Cooke - Journal of Molecular Structure, 2011 - Elsevier
The pure rotational spectrum of bromodifluoroacetonitrile between 7.7 and 18GHz has been measured on a chirped pulse microwave spectrometer. The spectra are dense with 889 …
Number of citations: 5 www.sciencedirect.com
GSS Grubbs II - 2011 - search.proquest.com
Microwave spectroscopy is a gas phase technique typically geared toward measuring the rotational transitions of molecules. The information contained in this type of spectroscopy …
Number of citations: 4 search.proquest.com
W Zhang, C Yang, YL Pan, X Li… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Then, we tried to examine the scope of bromoacetonitrile, such as 3-bromopropionitrile, bromochloroacetonitrile and bromofluoroacetonitrile. Unfortunately, the reaction did not occur …
Number of citations: 29 pubs.rsc.org
RG Pews, Z Lysenko - The Journal of Organic Chemistry, 1985 - ACS Publications
Prolonged heating resulted only in the slow conversion of 1 to 2, 3-dichloro-5-methylpyridine (2). The starting materials were recovered unchanged, and a product mix-ture of adduct 1 …
Number of citations: 43 pubs.acs.org
BE Long - 2015
Number of citations: 1

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